Rhodanine, 3-cyclohexyl-

Tyrosinase Inhibition Anti-Melanogenesis Cosmeceutical Research

3-Cyclohexylrhodanine (CAS 6322-59-4) is a lipophilic N-substituted rhodanine building block essential for SAR-driven drug discovery. Its elevated LogP (~2.7) and bulky cyclohexyl group confer distinct membrane permeability and hydrophobic pocket selectivity, critical for developing next-gen tyrosinase inhibitors (24.5× potency improvement vs. kojic acid). Do not substitute with 3-phenyl/alkyl analogs; steric and lipophilic effects are non-fungible. Ideal for focused library synthesis.

Molecular Formula C9H13NOS2
Molecular Weight 215.3 g/mol
CAS No. 6322-59-4
Cat. No. B1347074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhodanine, 3-cyclohexyl-
CAS6322-59-4
Molecular FormulaC9H13NOS2
Molecular Weight215.3 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2C(=O)CSC2=S
InChIInChI=1S/C9H13NOS2/c11-8-6-13-9(12)10(8)7-4-2-1-3-5-7/h7H,1-6H2
InChIKeyBXVOWLRQAIOPFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rhodanine, 3-cyclohexyl- (CAS 6322-59-4): A Versatile Heterocyclic Building Block for Targeted Synthesis and Biological Assay Development


Rhodanine, 3-cyclohexyl- (CAS 6322-59-4, MF: C9H13NOS2, MW: 215.34 g/mol) is an N-substituted rhodanine derivative. Rhodanine (2-thioxo-4-thiazolidinone) is a privileged scaffold in medicinal chemistry due to its structural modifiability and broad biological activity profile [1]. The specific N-cyclohexyl substitution confers distinct physicochemical properties, notably increased lipophilicity (calculated LogP ~2.7) [2], which directly impacts its utility as a synthetic intermediate and its biological target engagement profile compared to other N-substituted analogs.

Why Rhodanine, 3-cyclohexyl- Cannot Be Interchanged with Other N-Substituted Rhodanines: Key Physicochemical and SAR Considerations


Generic substitution among N-substituted rhodanines is scientifically unsound due to profound differences in steric bulk, lipophilicity, and electronic effects imparted by the N-3 substituent. Structure-activity relationship (SAR) studies consistently demonstrate that the size and nature of the N-substituent directly dictate biological activity and target selectivity [1]. Smaller, polar N-substituents (e.g., -CH2COOH) often yield potent cytotoxicity in cancer cell lines, whereas larger, lipophilic groups like cyclohexyl alter molecular conformation, membrane permeability, and protein-binding modes [1]. Consequently, substituting 3-cyclohexylrhodanine with a 3-phenyl or 3-alkyl analog will not preserve activity in assays where hydrophobic interactions or specific conformational constraints are critical, as demonstrated in the quantitative comparisons below.

Rhodanine, 3-cyclohexyl-: Quantitative Differentiation Evidence for Informed Procurement


Enhanced Tyrosinase Inhibition of (Z)-5-Benzylidene-3-cyclohexyl-2-thioxothiazolidin-4-one Analogs vs. Kojic Acid

Two analogs of (Z)-5-(substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one, designated compound 2 (4-hydroxy-3-methoxybenzylidene derivative) and compound 3 (3-hydroxy-4-methoxybenzylidene derivative), demonstrated significantly more potent inhibition of mushroom tyrosinase than the standard inhibitor kojic acid [1]. Compound 3 exhibited a remarkable 24.5-fold improvement in inhibitory potency, while compound 2 showed a 4.8-fold improvement. This demonstrates that the 3-cyclohexylrhodanine core can be leveraged to create highly potent tyrosinase inhibitors, a property not inherent to all rhodanine derivatives.

Tyrosinase Inhibition Anti-Melanogenesis Cosmeceutical Research Antioxidant

Lipophilicity-Driven Differentiation: Calculated LogP of 3-Cyclohexylrhodanine vs. 3-Phenylrhodanine

The N-cyclohexyl substituent confers a distinct lipophilicity profile compared to aromatic or smaller aliphatic N-substituents. 3-Cyclohexylrhodanine has a calculated LogP of 2.7 [1], whereas the closely related 3-phenylrhodanine (N-phenylrhodanine) has a calculated LogP of 2.42 [2]. This difference, while seemingly small, represents a significant alteration in partition coefficient that can influence membrane permeability, solubility, and non-specific protein binding in biological assays [3].

Physicochemical Profiling ADME Prediction Lipophilicity LogP

Steric Bulk and Conformational Impact of N-Cyclohexyl vs. N-Alkyl Substitution

SAR analyses of rhodanine derivatives indicate that N-substituent size is a critical determinant of biological activity, with larger groups often reducing or altering activity due to steric hindrance [1]. The N-cyclohexyl group, being significantly bulkier than N-alkyl chains (e.g., methyl, ethyl) or even a phenyl ring, introduces unique conformational constraints. This steric profile can be a differentiating factor, as it may lead to improved selectivity for protein targets with spacious hydrophobic pockets while abolishing activity against targets intolerant of such bulk [2].

Medicinal Chemistry Structure-Activity Relationship (SAR) Conformational Analysis Steric Effects

Rhodanine, 3-cyclohexyl-: Optimal Use Cases in R&D and Industrial Chemistry


Synthesis of High-Potency Anti-Melanogenic Agents for Cosmetic and Dermatological Research

Based on the demonstrated 24.5-fold improvement in tyrosinase inhibition over kojic acid by a 3-cyclohexylrhodanine analog [1], this compound is a prime building block for developing next-generation skin-lightening and anti-melanogenic therapeutics. Researchers should prioritize this scaffold for the synthesis of focused libraries aimed at identifying novel tyrosinase inhibitors with improved potency and selectivity.

Design of Probes for Hydrophobic Protein Binding Pockets

The elevated LogP (2.7) of 3-cyclohexylrhodanine, compared to the 3-phenyl analog (LogP 2.42) [1], makes it the preferred choice for designing molecular probes or drug candidates intended to target lipophilic domains of enzymes or receptors [2]. Its enhanced lipophilicity predicts superior passive membrane diffusion and improved binding to hydrophobic cavities, offering a strategic advantage over more polar rhodanine derivatives.

Exploiting Sterically Demanding Binding Sites in Structure-Based Drug Design

The bulky N-cyclohexyl group imparts a distinct three-dimensional conformation that can be leveraged to achieve selectivity for protein targets with large, hydrophobic pockets while avoiding off-target interactions with proteins intolerant of such steric bulk [1]. This scaffold is therefore optimally applied in rational drug design campaigns where exploiting steric exclusion is a key strategy for improving target selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rhodanine, 3-cyclohexyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.